N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the trifluoromethyl group. Common synthetic routes may include:
Formation of the Sulfonamide Bond: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group may produce primary or secondary amines.
Scientific Research Applications
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Possible applications in drug development, particularly in designing new antibiotics or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the thiophene ring may contribute to its electronic properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-N-(phenylmethyl)-3-(trifluoromethyl)benzenesulfonamide: Similar structure but with a phenyl group instead of a thiophene ring.
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide: Similar structure but with the trifluoromethyl group in a different position on the benzene ring.
Uniqueness
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to similar compounds with different substituents. The trifluoromethyl group also enhances its chemical stability and potential biological activity.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO3S2/c1-22-7-6-19(10-12-5-8-23-11-12)24(20,21)14-4-2-3-13(9-14)15(16,17)18/h2-5,8-9,11H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNYEWFEWPJQOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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